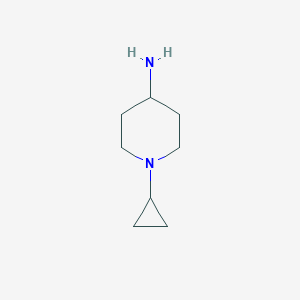

1-Cyclopropylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRNOQYMHPJDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585434 | |

| Record name | 1-Cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62813-02-9 | |

| Record name | 1-Cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropylpiperidin-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Cyclopropylpiperidin-4-amine and its closely related analogue, 1-(cyclopropylmethyl)piperidin-4-amine. Due to ambiguity in common nomenclature, this guide will address both compounds to ensure clarity and provide a thorough resource. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental methodologies and visualizations of synthetic and biological pathways are also provided.

Chemical Identity and Properties

Initial investigations revealed two distinct compounds often associated with the name "this compound":

-

This compound (CAS: 62813-02-9): This compound features a cyclopropyl group directly attached to the nitrogen atom of the piperidine ring.

-

1-(Cyclopropylmethyl)piperidin-4-amine (CAS: 380424-59-9): This analogue possesses a cyclopropylmethyl group attached to the piperidine nitrogen.

The chemical properties of both compounds are detailed below.

This compound

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 62813-02-9 | [1][2][3] |

| Molecular Formula | C₈H₁₆N₂ | [1][2][3] |

| Molecular Weight | 140.23 g/mol | [1][3] |

| Boiling Point | 194.9 ± 8.0 °C at 760 mmHg | [4] |

| Density | 1.062 ± 0.06 g/cm³ | [5] |

| Flash Point | 66.824 °C | [4] |

| Appearance | Liquid | [2] |

| pKa | 10.51 ± 0.20 (Predicted) | [6] |

| Storage | 2-8°C, protect from light | [3][6] |

Table 2: Structural Identifiers for this compound

| Identifier | String | Source(s) |

| SMILES | NC1CCN(C2CC2)CC1 | [3] |

| InChI | InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2 | [1][2] |

| InChIKey | XQRNOQYMHPJDCY-UHFFFAOYSA-N | [1][2] |

1-(Cyclopropylmethyl)piperidin-4-amine

Table 3: Chemical Properties of 1-(Cyclopropylmethyl)piperidin-4-amine

| Property | Value | Source(s) |

| IUPAC Name | 1-(cyclopropylmethyl)piperidin-4-amine | [7] |

| CAS Number | 380424-59-9 | [7][8] |

| Molecular Formula | C₉H₁₈N₂ | [7][8] |

| Molecular Weight | 154.26 g/mol | [7][8] |

| Appearance | Liquid | [8] |

| Purity | 95%+ | [7] |

| Storage | 4 °C | [8] |

Table 4: Structural Identifiers for 1-(Cyclopropylmethyl)piperidin-4-amine

| Identifier | String | Source(s) |

| SMILES | NC1CCN(CC2CC2)CC1 | [7] |

| PubChem CID | 17221624 | [8] |

| MDL Number | MFCD09931129 | [8] |

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound via reductive amination of 1-cyclopropyl-4-piperidone is provided below. This protocol is based on established methodologies for the synthesis of similar 4-aminopiperidine derivatives.

Synthesis of this compound via Reductive Amination

This procedure outlines the synthesis from 1-cyclopropyl-4-piperidone and ammonia.

Materials:

-

1-cyclopropyl-4-piperidone

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of 1-cyclopropyl-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM), add a solution of ammonia in methanol (e.g., 7N, 5.0-10.0 equivalents).

-

Addition of Reducing Agent: To this stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to afford the pure this compound.

Visualizations

The following diagrams illustrate a plausible synthetic workflow and a potential biological pathway for this class of compounds.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Potential Biological Pathway: Inhibition of Fungal Ergosterol Biosynthesis

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its analogues. The provided data and protocols are intended to facilitate further investigation and application of these compounds.

References

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Technical Guide: Characterization of 1-Cyclopropylpiperidin-4-amine (CAS: 62813-02-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperidin-4-amine, with CAS number 62813-02-9, is a substituted piperidine derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, combining a rigid cyclopropyl group with a reactive primary amine on a piperidine scaffold, make it an attractive intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed analytical and synthetic methodologies, and potential biological significance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| CAS Number | 62813-02-9 | [1] |

| Molecular Formula | C₈H₁₆N₂ | [1] |

| Molecular Weight | 140.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 194.9 ± 8.0 °C at 760 mmHg | [2] |

| Density | 1.062 ± 0.06 g/cm³ | [2] |

| pKa | 10.51 ± 0.20 (Predicted) | [2] |

| Purity | ≥98% | [1] |

| Storage | 2-8°C, protect from light | [1][2] |

Synthesis and Purification

Experimental Protocol: Reductive Amination (Proposed)

-

Reaction Setup: To a solution of 1-cyclopropylpiperidin-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia, like ammonium acetate (excess, e.g., 10 equivalents).

-

Reduction: Cool the mixture in an ice bath and add a reducing agent, for instance, sodium cyanoborohydride (e.g., 1.5 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench it by carefully adding an aqueous acid solution (e.g., 1M HCl) until the effervescence ceases. Basify the mixture with a strong base (e.g., NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its chemical structure, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -NH₂ | 1.0 - 2.5 | Broad singlet |

| Piperidine CH₂ (axial & equatorial) | 1.5 - 3.0 | Multiplets |

| Piperidine CH-NH₂ | 2.5 - 3.5 | Multiplet |

| Cyclopropyl CH | 0.5 - 1.0 | Multiplet |

| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplets |

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Expected Chemical Shift (ppm) |

| Piperidine C-NH₂ | 45 - 55 |

| Piperidine C (adjacent to N) | 50 - 60 |

| Piperidine C (other) | 25 - 35 |

| Cyclopropyl CH | 10 - 20 |

| Cyclopropyl CH₂ | 0 - 10 |

FT-IR Spectroscopy (Fourier-Transform Infrared)

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (primary amine) | 3300 - 3500 | Two bands, characteristic of a primary amine.[2][3] |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| N-H bend (primary amine) | 1590 - 1650 | Scissoring vibration.[2] |

| C-N stretch | 1000 - 1250 |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 140. Common fragmentation patterns would likely involve the loss of the cyclopropyl group or fragmentation of the piperidine ring.

Analytical Methods for Quality Control

To ensure the purity and identity of this compound, validated analytical methods are essential. The following are proposed protocols based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) - Proposed Method

Due to the lack of a strong chromophore, direct UV detection at low wavelengths (e.g., < 220 nm) or derivatization would be necessary for sensitive HPLC analysis.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Mass Spectrometry (LC-MS).

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method

GC-MS is a suitable technique for the analysis of this volatile amine.

-

Column: A capillary column appropriate for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Potential Biological Activity and Signaling Pathways

While there is no specific literature on the biological activity of this compound, the 4-aminopiperidine scaffold is present in a number of biologically active molecules. For instance, derivatives of 4-aminopiperidine have been investigated for their activity as inhibitors of hepatitis C virus (HCV) assembly and as antifungal agents targeting ergosterol biosynthesis.[4][5] It is plausible that this compound could serve as a precursor for compounds targeting similar pathways.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is recommended to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals. This guide provides a foundational understanding of its properties and characterization. Further experimental work is necessary to fully elucidate its spectroscopic data, optimize its synthesis, and explore its biological potential. The proposed methodologies herein offer a starting point for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Synthesis of (4-Aminopiperidin-1-yl)cyclopropane and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopiperidin-1-yl)cyclopropane, also known as 1-cyclopropylpiperidin-4-amine, is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. This technical guide provides a detailed overview of the primary synthetic strategies for this compound, focusing on the selection and preparation of its key precursors. The document includes structured data on reaction components and yields, comprehensive experimental protocols derived from established literature, and visual representations of the synthetic workflows to facilitate understanding and implementation in a research and development setting.

Introduction

The synthesis of (4-Aminopiperidin-1-yl)cyclopropane (Figure 1) is of significant interest to the pharmaceutical industry. The presence of the cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. This guide will focus on the most prevalent and practical synthetic route: the N-cyclopropylation of a protected 4-aminopiperidine derivative, followed by deprotection.

Retrosynthetic Analysis

A common retrosynthetic approach for (4-Aminopiperidin-1-yl)cyclopropane involves disconnecting the cyclopropyl group from the piperidine nitrogen. This leads to two key precursors: a suitable 4-aminopiperidine derivative and a cyclopropylating agent. To prevent side reactions at the 4-amino group, it is typically protected during the N-cyclopropylation step. A widely used protecting group is the tert-butoxycarbonyl (Boc) group.

Synthesis of Key Precursors

A crucial precursor for the target molecule is tert-butyl (piperidin-4-yl)carbamate (1-Boc-4-aminopiperidine). This intermediate can be synthesized from commercially available 4-piperidinecarboxamide in a two-step process involving Boc protection followed by a Hofmann rearrangement.

Synthesis of tert-Butyl (Piperidin-4-yl)carbamate

The synthesis involves two main steps:

-

Boc Protection of 4-Piperidinecarboxamide: The piperidine nitrogen of 4-piperidinecarboxamide is protected with a tert-butoxycarbonyl group.

-

Hofmann Rearrangement: The resulting 1-Boc-4-piperidinecarboxamide undergoes a Hofmann rearrangement to yield the desired 1-Boc-4-aminopiperidine.

Quantitative Data for Precursor Synthesis

The following table summarizes the reactants and expected yields for the synthesis of tert-butyl (piperidin-4-yl)carbamate based on a literature procedure[1].

| Step | Reactant | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 1 | 4-Piperidinecarboxamide | 128.17 | 48-50 g | 0.37-0.39 | Starting Material |

| 1 | Di-tert-butyl dicarbonate | 218.25 | 78-80 g | 0.36-0.37 | Protecting Agent |

| 1 | Triethylamine | 101.19 | 48-50 g | 0.47-0.49 | Base |

| 1 | Distilled Water | 18.02 | 98-100 mL | - | Solvent |

| Product 1 | 1-Boc-4-piperidinecarboxamide | 228.29 | 72-75 g | 0.31-0.33 | Intermediate |

| 2 | 1-Boc-4-piperidinecarboxamide | 228.29 | 50 g | 0.22 | Starting Material |

| 2 | Bromine | 159.81 | 60-80 g | 0.38-0.50 | Reagent |

| 2 | Sodium Hydroxide Solution (40-60%) | 40.00 | 198-200 mL | - | Base/Solvent |

| Product 2 | 1-Boc-4-aminopiperidine | 200.28 | - | - | Final Precursor |

Note: The yield for the second step is not explicitly stated in the source but is generally high for Hofmann rearrangements.

Experimental Protocol for tert-Butyl (Piperidin-4-yl)carbamate Synthesis[1]

Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide

-

To a 1 L three-necked flask, add 48-50 g of 4-piperidinecarboxamide, 98-100 mL of distilled water, and 48-50 g of triethylamine.

-

Stir the mixture at 20-25 °C.

-

Slowly add 78-80 g of di-tert-butyl dicarbonate to the mixture.

-

Continue stirring at room temperature for 8-10 hours.

-

After the reaction is complete, adjust the pH to 6-7 using a 20% hydrochloric acid solution.

-

Extract the aqueous phase with dichloromethane.

-

Dry the combined organic phases and concentrate under reduced pressure.

-

To the resulting residue, add 100-150 g of acetone and allow it to crystallize at 0-2 °C for 10-12 hours.

-

Filter the solid to obtain 72-75 g of white crystalline 1-Boc-4-piperidinecarboxamide.

Step 2: Synthesis of 1-Boc-4-aminopiperidine (Hofmann Rearrangement)

-

In a 1 L three-necked flask, add 198-200 mL of a 40%-60% sodium hydroxide solution.

-

Cool the solution to below 25 °C and slowly add 60-80 g of bromine.

-

Add 50 g of the 1-Boc-4-piperidinecarboxamide prepared in the previous step.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly adjust the pH to 5-6 with a cold (0-5 °C) 10-15% dilute hydrochloric acid solution.

-

Extract the product with chloroform.

-

Dry the combined organic phases and concentrate under reduced pressure.

-

Add 50-100 mL of petroleum ether to the residue and induce crystallization at -2 °C.

-

Filter the white crystals to obtain 1-Boc-4-aminopiperidine.

Synthesis of (4-Aminopiperidin-1-yl)cyclopropane

The final product is synthesized via N-cyclopropylation of the Boc-protected aminopiperidine, followed by deprotection of the 4-amino group. A copper-promoted reaction with cyclopropylboronic acid is an effective method for the N-cyclopropylation step[2].

Quantitative Data for Final Synthesis

The following table provides representative reactant quantities for the N-cyclopropylation step, adapted from a general procedure for copper-promoted N-arylation/alkylation of amines[2].

| Step | Reactant | Molar Mass ( g/mol ) | Representative Quantity | Role |

| 3 | tert-Butyl (piperidin-4-yl)carbamate | 200.28 | 1.0 mmol | Substrate |

| 3 | Cyclopropylboronic acid | 85.90 | 1.5-2.0 mmol | Cyclopropyl Source |

| 3 | Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.0 mmol | Catalyst |

| 3 | 2,2'-Bipyridine | 156.18 | 1.0 mmol | Ligand |

| 3 | Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 mmol | Base |

| 3 | 1,2-Dichloroethane | 98.96 | - | Solvent |

| Product 3 | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | 240.36 | - | Protected Product |

| 4 | tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate | 240.36 | - | Substrate |

| 4 | Hydrochloric Acid (in Dioxane) | 36.46 | Excess | Deprotecting Agent |

| Product 4 | (4-Aminopiperidin-1-yl)cyclopropane | 140.23 | - | Final Product |

Note: Yields for these steps are generally reported as good to excellent in the literature for similar substrates.[2]

Experimental Protocol for the Synthesis of (4-Aminopiperidin-1-yl)cyclopropane

Step 3: N-Cyclopropylation of tert-Butyl (piperidin-4-yl)carbamate (General Procedure) [2]

-

To a reaction vessel, add tert-butyl (piperidin-4-yl)carbamate (1.0 mmol), cyclopropylboronic acid (1.5-2.0 mmol), copper(II) acetate (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and sodium carbonate (2.0 mmol).

-

Add 1,2-dichloroethane as the solvent.

-

Stir the reaction mixture under an air atmosphere at the appropriate temperature (typically room temperature to 80 °C, optimization may be required).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate.

Step 4: Boc Deprotection

-

Dissolve the tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate obtained in the previous step in a suitable solvent such as dioxane or dichloromethane.

-

Add an excess of a strong acid, for example, a solution of HCl in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting hydrochloride salt can be used as is or neutralized with a base and extracted to yield the free amine, (4-Aminopiperidin-1-yl)cyclopropane.

Conclusion

The synthesis of (4-Aminopiperidin-1-yl)cyclopropane is readily achievable through a multi-step sequence starting from 4-piperidinecarboxamide. The key steps involve the protection of the piperidine and subsequent formation of the 4-amino group, followed by N-cyclopropylation and final deprotection. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for the laboratory-scale synthesis of this important chemical building block. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

The Biological Versatility of the N-cyclopropyl-4-aminopiperidine Scaffold: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-cyclopropyl-4-aminopiperidine moiety is a versatile structural motif that serves as a foundational building block in the design of a diverse array of biologically active compounds. While comprehensive biological data for N-cyclopropyl-4-aminopiperidine as a standalone agent is not extensively documented in publicly available literature, the 4-aminopiperidine core is a well-established pharmacophore. Its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including but not limited to, antiviral, antifungal, and neurological applications. The incorporation of an N-cyclopropyl group can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and conformational rigidity, thereby impacting its biological profile. This technical guide provides an in-depth overview of the known and potential biological activities associated with the N-cyclopropyl-4-aminopiperidine scaffold, drawing from research on structurally related compounds.

Potential Therapeutic Areas and Biological Activities

The 4-aminopiperidine scaffold has been successfully exploited to develop agents targeting a variety of diseases. The introduction of an N-cyclopropyl substituent can modulate the potency and selectivity of these agents. Below are key therapeutic areas where derivatives of this scaffold have shown promise.

Antiviral Activity: Hepatitis C Virus (HCV) Assembly Inhibition

A significant area of investigation for 4-aminopiperidine derivatives has been in the development of inhibitors of Hepatitis C virus (HCV) assembly. High-throughput screening has identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation.[1] Mechanistic studies suggest that this class of compounds targets the assembly and release of infectious HCV particles, a mode of action distinct from many direct-acting antivirals that target viral replication machinery.[1]

Antifungal Activity: Targeting Ergosterol Biosynthesis

Inspired by established antifungal agents like fenpropidin and amorolfine, which contain piperidine or morpholine rings, researchers have synthesized and evaluated a library of 4-aminopiperidine derivatives.[2][3] These compounds have demonstrated noteworthy antifungal activity, particularly against clinically relevant fungal isolates such as Candida and Aspergillus species.[2][3] The proposed mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[2]

Neurological and Cognitive Applications

The 4-aminopiperidine scaffold has been explored for its potential in treating neurological conditions. Derivatives have been designed as N-type calcium channel blockers, which are active in models of pain and neuropathic pain.[4] Furthermore, analogues of 4-aminopiperidine have been investigated as potent cognition-enhancing agents, showing activity in preclinical models of cognitive deficit, such as that associated with Alzheimer's disease.[5]

Other Potential Applications

The versatility of the 4-aminopiperidine core is further highlighted by its use in developing:

-

Anti-bacterial agents , with some derivatives showing activity against Mycobacterium tuberculosis.[6]

-

Somatostatin receptor modulators , suggesting potential applications in neuroendocrine disorders.[7][8][9]

-

GPR119 modulators , which are of interest for the treatment of metabolic disorders like type 2 diabetes.[10][11]

-

SMYD3 inhibitors , which are being investigated as potential cancer therapeutics.[12]

Quantitative Data on Related Compounds

While specific quantitative data for N-cyclopropyl-4-aminopiperidine is not available, the following table summarizes the activity of various 4-aminopiperidine derivatives from the literature to provide a comparative context.

| Compound Class | Target/Assay | Representative Activity | Reference |

| 4-Aminopiperidine derivatives | HCV Proliferation (EC50) | 2.09 µM - 2.57 µM | [1] |

| 1-benzyl-N-dodecylpiperidin-4-amine | Antifungal (Candida spp. MIC) | Potent activity | [2][3] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Antifungal (Aspergillus spp. MIC) | Potent activity | [2][3] |

| 4-Aminopiperidine derivatives | N-type calcium channel antagonism | Active in vitro and in vivo | [4] |

| 4-Aminopiperidine analogue (compound 9) | Cognition enhancement (mouse passive avoidance test) | Active at 0.01 mg/kg (ip) | [5] |

| 4-Aminopiperidine derivative (compound 1) | Anti-tubercular (M. tuberculosis MIC) | 10 µM | [6] |

| 4-Aminopiperidine derivative (EM127/11C) | SMYD3 Inhibition | Potent inhibition | [12] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of N-cyclopropyl-4-aminopiperidine are not published. However, based on the activities of related compounds, the following methodologies would be relevant for its characterization.

Synthesis of N-cyclopropyl-4-aminopiperidine Derivatives

A common and effective method for the synthesis of N-substituted 4-aminopiperidines is reductive amination .[1][2][3]

General Procedure:

-

Dissolve the starting ketone (e.g., N-Boc-4-piperidone) and the desired amine in a suitable dry solvent (e.g., THF or dichloroethane).

-

Add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 12 hours).

-

Quench the reaction with an aqueous basic solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

If a protecting group such as Boc is used, it can be removed under acidic conditions (e.g., 4N HCl in dioxane).

In Vitro Antifungal Susceptibility Testing

The antifungal activity can be assessed using a broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).

General Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in 96-well microtiter plates containing RPMI 1640 medium.

-

Prepare an inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration to a standard density.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

HCV Replicon Assay

To evaluate the antiviral activity against HCV, a cell-based replicon assay is commonly used.

General Procedure:

-

Seed Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter gene) in 96-well plates.

-

After cell attachment, treat the cells with serial dilutions of the test compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.

-

In parallel, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration (CC50).

-

Calculate the half-maximal effective concentration (EC50) by non-linear regression analysis of the dose-response curves.

Signaling Pathways and Experimental Workflows

Given the diverse biological targets of 4-aminopiperidine derivatives, N-cyclopropyl-4-aminopiperidine could potentially modulate various signaling pathways. The following diagrams illustrate a hypothetical workflow for screening its biological activity and a potential signaling pathway for its antifungal action.

References

- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2001044191A1 - 4-aminopiperidine derivatives and their use as medicine - Google Patents [patents.google.com]

- 8. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 9. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]

- 10. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. ricerca.uniba.it [ricerca.uniba.it]

The Versatility of the 1-Cyclopropylpiperidin-4-amine Scaffold: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-cyclopropylpiperidin-4-amine core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its rigid piperidine ring, combined with the lipophilic cyclopropyl group and a reactive primary amine, provides an excellent foundation for designing molecules with specific and potent interactions with various biological targets. This technical guide explores the mechanism of action of derivatives incorporating the this compound scaffold across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

I. Inhibition of Hepatitis C Virus (HCV) Assembly

Derivatives of the 4-aminopiperidine (4AP) scaffold, a class that includes this compound, have been identified as potent inhibitors of the Hepatitis C virus life cycle. Unlike many direct-acting antivirals that target viral replication enzymes, these compounds uniquely disrupt the assembly of new viral particles.

Mechanism of Action

The primary mechanism of action for 4AP-based HCV inhibitors is the disruption of the colocalization of the HCV core protein with cytoplasmic lipid droplets. This interaction is a critical step in the viral assembly process, where the core protein coats the viral RNA genome and buds into the endoplasmic reticulum membrane, a process facilitated by lipid droplets. By interfering with this association, these compounds effectively halt the formation of infectious virions.

Signaling Pathway and Experimental Workflow

The process of HCV assembly is a complex, multi-step pathway involving both viral and host factors. The diagram below illustrates the key stages of this process and the point of intervention for 4-aminopiperidine derivatives.

Potential Therapeutic Targets for 1-Cyclopropylpiperidin-4-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperidin-4-amine scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry. Its derivatives have shown promise across a wide range of therapeutic areas, attributable to the favorable physicochemical properties conferred by the cyclopropyl and piperidine rings. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

C-C Chemokine Receptor 5 (CCR5) Antagonism for HIV-1 Inhibition

The most extensively validated therapeutic application for piperidine-based compounds, including those structurally related to this compound, is the antagonism of the C-C chemokine receptor 5 (CCR5). CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host T-cells and macrophages.[1][2] By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these antagonists effectively prevent viral entry and replication.[2][3]

Quantitative Data: Anti-HIV-1 Activity of Piperidine Derivatives

The following table summarizes the in vitro anti-HIV-1 activity of various piperidine derivatives, highlighting their potency as CCR5 antagonists. While specific data for this compound derivatives in this context is not publicly available, the data for structurally related compounds underscore the potential of this scaffold.

| Compound Class | Representative Compound | Target | Assay Type | Potency (IC50/EC50) | Reference |

| Piperidine-4-carboxamides | Compound 11f | CCR5 | HIV-1 Replication (PBMCs) | 0.59 nM | [4] |

| Non-spiro Piperidines | Compound 1b | CCR5 | CCR5 Binding | 10 nM | [5] |

| Piperazino-piperidines | Sch-350634 | CCR5 | HIV-1 Entry | Potent Inhibitor | [6] |

Signaling Pathway: CCR5-Mediated HIV-1 Entry

The binding of HIV-1 gp120 to the CD4 receptor on a host T-cell triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. Subsequent binding to CCR5 initiates a cascade of events leading to the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cytoplasm. CCR5 is a G-protein coupled receptor (GPCR), and its activation can trigger downstream signaling pathways, although the necessity of this signaling for viral entry is debated.[7]

Experimental Protocol: CCR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing human CCR5.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-MIP-1α (a natural CCR5 ligand).

-

Non-specific binding control: A high concentration of unlabeled MIP-1α (e.g., 1 µM).

-

Test compounds (this compound derivatives) at various concentrations.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Preparation: Harvest CCR5-expressing HEK293 cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 5-10 µ g/well .

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL membrane suspension + 25 µL [¹²⁵I]-MIP-1α (at a concentration near its Kd) + 50 µL binding buffer.

-

Non-specific Binding: 25 µL membrane suspension + 25 µL [¹²⁵I]-MIP-1α + 25 µL unlabeled MIP-1α + 25 µL binding buffer.

-

Competitive Binding: 25 µL membrane suspension + 25 µL [¹²⁵I]-MIP-1α + 25 µL test compound dilution + 25 µL binding buffer.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Transfer the contents of each well to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Inhibition of Fungal Ergosterol Biosynthesis

Derivatives of 4-aminopiperidine have emerged as a novel class of antifungal agents. Their mechanism of action involves the inhibition of enzymes in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[8][9] Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.[9]

Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound | Fungal Species | Assay Type | Potency (MIC in µg/mL) | Reference |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | Broth Microdilution | 0.5 - 2 | [9] |

| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus fumigatus | Broth Microdilution | 1 - 4 | [9] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | Broth Microdilution | 0.5 - 2 | [9] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | Broth Microdilution | 1 - 4 | [9] |

Signaling Pathway: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol. The late stages of this pathway, which occur after the formation of lanosterol, are common targets for antifungal drugs.

Inhibition of MenA for Antituberculosis Activity

Piperidine derivatives are also being investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis.[3][7] Menaquinone is a vital component of the bacterial electron transport chain, and its inhibition is a promising strategy for developing new antituberculosis drugs.[3]

Quantitative Data: Anti-mycobacterial Activity of MenA Inhibitors

| Compound Class | Representative Compound | Target | Assay Type | Potency (IC50/GIC50) | Reference |

| Piperidine Derivatives | Analog of Compound 1 | MenA | Enzyme Inhibition | 13-22 µM | [7] |

| Piperidine Derivatives | Analog of Compound 1 | M. tuberculosis | Growth Inhibition | 8-10 µM | [7] |

Experimental Workflow: MenA Inhibition Assay

Modulation of Central Nervous System (CNS) Targets

The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of this compound have potential to modulate various CNS targets.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[10] Inhibition of DAT is a therapeutic strategy for conditions such as depression and ADHD. Piperidine-based structures are known to be effective DAT inhibitors.[11]

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a GPCR that plays a key role in the body's response to stress. Antagonists of the CRF1 receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders.[12][13] The inclusion of a cyclopropyl moiety in some known CRF1 antagonists suggests that this compound derivatives could be promising candidates for this target.[5]

N-type Calcium Channel Blockade

4-aminopiperidine derivatives have been shown to selectively block N-type voltage-gated calcium channels.[14][15] These channels are involved in neurotransmitter release at presynaptic terminals, particularly in pain pathways. Therefore, N-type calcium channel blockers have potential as novel analgesic agents.[14] A study on a 4-amino-piperidine derivative, C101, reported an IC50 of 2.2 µM for N-type calcium channels.[14]

Other Potential Therapeutic Targets

The versatility of the this compound scaffold suggests its potential for interacting with other therapeutic targets, although these are currently less explored.

-

Histamine H1 Receptor: The piperidine moiety is a common feature in first-generation antihistamines that act as H1 receptor antagonists.[16]

-

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1): 2-amino-4-(1-piperidine) pyridine derivatives have been explored as dual inhibitors of ALK and ROS1, which are receptor tyrosine kinases implicated in certain cancers, particularly non-small cell lung cancer.[17][18]

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential to address a wide array of therapeutic needs. The strongest evidence currently points towards their utility as CCR5 antagonists for the treatment of HIV-1 infection. However, significant potential also exists in the development of novel antifungal agents targeting ergosterol biosynthesis, antituberculosis drugs aimed at MenA, and various CNS-active agents modulating targets such as the dopamine transporter, CRF1 receptor, and N-type calcium channels. Further research into the structure-activity relationships of this versatile scaffold is warranted to fully exploit its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. H1 antagonist - Wikipedia [en.wikipedia.org]

- 17. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]

- 18. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 1-Cyclopropylpiperidin-4-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary drug design, the relentless pursuit of novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. Among the rising stars in medicinal chemistry is the 1-cyclopropylpiperidin-4-amine core, a fragment that has demonstrated significant potential in the development of next-generation therapeutics. This technical guide provides an in-depth analysis of this valuable building block, summarizing key quantitative data, detailing experimental protocols, and visualizing its role in relevant signaling pathways.

Physicochemical Properties and Synthetic Overview

The this compound moiety, with a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol , presents a unique combination of rigidity and three-dimensionality that is highly attractive for drug design.[1] The cyclopropyl group, in particular, is known to enhance metabolic stability and can favorably influence ligand-receptor interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| CAS Number | 62813-02-9 |

| Topological Polar Surface Area (TPSA) | 29.26 Ų |

| logP | 0.5719 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Data sourced from ChemScene.[1]

The synthesis of derivatives based on this core often involves the reductive amination of a suitable piperidone precursor with cyclopropylamine or the N-alkylation of a 4-aminopiperidine derivative with a cyclopropylmethyl halide. A common synthetic route to introduce the cyclopropyl group at the 1-position of the piperidine ring is through reductive amination of 4-(Boc-amino)piperidine with cyclopropanecarboxaldehyde.

Application in Drug Design: Targeting the CRF1 Receptor

A significant application of the cyclopropylpiperidine motif is in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The CRF1 receptor, a G-protein coupled receptor (GPCR), is a key regulator of the body's stress response and is implicated in various stress-related disorders, including anxiety and depression.[2][3]

Experimental Protocols

General Procedure for Reductive Amination:

A general protocol for the synthesis of N-alkylated piperidine derivatives involves the reductive amination of a piperidone with an appropriate amine using sodium triacetoxyborohydride.[5]

Materials:

-

N-substituted 4-piperidone derivative

-

Primary amine (e.g., cyclopropylamine)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve the N-substituted 4-piperidone (1.0 eq) and the primary amine (1.5 eq) in the chosen solvent.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

CRF1 Receptor Binding Assay:

This assay is used to determine the affinity of a test compound for the CRF1 receptor.[6][7]

Materials:

-

Cell membranes prepared from cells expressing the human CRF1 receptor (e.g., HEK293 cells)

-

Radioligand (e.g., [125I]-Tyr-Sauvagine or [3H]-Antalarmin)

-

Test compounds at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 2 mM EGTA)

-

Non-specific binding control (e.g., a high concentration of a known CRF1 receptor ligand like Antalarmin)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay:

This functional assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a second messenger in the CRF1 receptor signaling pathway.[8][9][10]

Materials:

-

Cells expressing the human CRF1 receptor (e.g., HEK293 or COS-7 cells)

-

CRF receptor agonist (e.g., CRF or Tyr-Sauvagine)

-

Test compounds at various concentrations

-

Assay medium (e.g., DMEM containing 0.1% BSA)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., LANCE cAMP detection kit)

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with assay medium containing the phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.

-

Add the test compound at various concentrations and incubate for a further 15-30 minutes.

-

Stimulate the cells with a fixed concentration of the CRF receptor agonist (typically the EC80 concentration) and incubate for a specified time (e.g., 15-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the cAMP assay kit according to the manufacturer's instructions.

-

Determine the IC50 value of the test compound by plotting the percentage of agonist-stimulated cAMP production against the logarithm of the test compound concentration.

Signaling Pathways and Visualization

The CRF1 receptor primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, it can also couple to other G proteins, activating pathways such as the phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascades.

Below are Graphviz diagrams illustrating the experimental workflow for a CRF1 receptor binding assay and the primary signaling pathway of the CRF1 receptor.

Conclusion

The this compound scaffold represents a significant and versatile fragment in modern drug discovery. Its favorable physicochemical properties and its successful incorporation into potent and metabolically stable drug candidates, particularly CRF1 receptor antagonists, underscore its importance. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this promising chemical entity in their quest for novel therapeutics. Further exploration of this scaffold in different therapeutic areas is warranted and holds the potential to deliver innovative medicines for a range of unmet medical needs.

References

- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Agonist bias and agonist‐dependent antagonism at corticotrophin releasing factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Cyclopropylpiperidin-4-amine, a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data based on its chemical structure and general experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its functional groups and comparison with data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| Piperidine H4 | 2.5 - 3.0 | Multiplet | 1H |

| Piperidine H2, H6 (axial) | 1.9 - 2.2 | Multiplet | 2H |

| Piperidine H2, H6 (equatorial) | 2.8 - 3.1 | Multiplet | 2H |

| Piperidine H3, H5 (axial) | 1.3 - 1.6 | Multiplet | 2H |

| Piperidine H3, H5 (equatorial) | 1.7 - 2.0 | Multiplet | 2H |

| Cyclopropyl CH | 1.6 - 1.9 | Multiplet | 1H |

| Cyclopropyl CH₂ | 0.3 - 0.7 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperidine C4 | 45 - 55 |

| Piperidine C2, C6 | 50 - 60 |

| Piperidine C3, C5 | 30 - 40 |

| Cyclopropyl C (CH) | 30 - 40 |

| Cyclopropyl C (CH₂) | 5 - 15 |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching (two bands expected for a primary amine)[1][2] |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| N-H (Amine) | 1580 - 1650 | Bending (scissoring) |

| C-N (Aliphatic Amine) | 1020 - 1250 | Stretching[3][1] |

Table 4: Predicted Mass Spectrometry Data

| M/Z Value | Predicted Identity | Notes |

| 140 | [M]⁺ | Molecular ion peak. |

| 141 | [M+H]⁺ | Protonated molecular ion, expected to be prominent in ESI-MS. |

| 123 | [M-NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 96 | [M-C₃H₄]⁺ | Fragmentation involving the cyclopropyl group. |

| 83 | Common fragment for piperidine ring cleavage. | |

| 56 | Further fragmentation of the piperidine ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) :

-

Perform DEPT-135, DEPT-90, and DEPT-45 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR) -FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[5][6]

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.[7]

-

Place the sample on the crystal and apply pressure if it is a solid to ensure good contact.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol :

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation : The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature gradient is used to elute the compounds.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is typically ionized by Electron Ionization (EI) at 70 eV.[9]

-

Detection : The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

-

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol :

-

Infusion : The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).

-

Ionization : A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺, for amines in positive ion mode).[10]

-

Detection : The ions are guided into the mass analyzer and detected. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and inducing fragmentation.[10]

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: Logical relationships between spectroscopic techniques and the structural information they provide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. youtube.com [youtube.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 1-Cyclopropylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Cyclopropylpiperidin-4-amine, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data with established principles for similar aliphatic amines and piperidine derivatives to provide a robust framework for its handling and use in a research and development setting.

Chemical Properties

This compound is a saturated heterocyclic amine with a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .[1] Its structure, featuring a piperidine ring, a primary amine, and a cyclopropyl group, dictates its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂ | ChemScene[1] |

| Molecular Weight | 140.23 | ChemScene[1] |

| pKa (Predicted) | 10.51 ± 0.20 | ChemicalBook[2] |

| LogP (Predicted) | 0.5719 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the structure of this compound, a qualitative solubility profile can be predicted, and a general protocol for its quantitative determination is provided.

Amines with fewer than six carbon atoms are generally soluble in water.[3] With eight carbon atoms, this compound is on the borderline and may exhibit limited water solubility.[3] However, as a basic compound, its solubility is expected to increase significantly in acidic solutions due to the formation of a water-soluble salt.[3][4][5] Like most amines, it is expected to be soluble in organic solvents such as diethyl ether and dichloromethane.[4]

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | Borderline carbon count for an amine[3]. The presence of two nitrogen atoms capable of hydrogen bonding increases the likelihood of water solubility[6]. |

| Aqueous Acid (e.g., 5% HCl) | Soluble | Formation of a water-soluble ammonium salt[3][4][5][7]. |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | The free base is less soluble than its salt form. |

| Organic Solvents (e.g., Ethanol, Methanol, Dichloromethane, Diethyl Ether) | Soluble | General solubility of amines in organic solvents[4][6]. |

| Nonpolar Solvents (e.g., Hexane) | Limited solubility | Due to the polar nature of the amine[6]. |

A standard method for determining the solubility of an amine involves assessing its miscibility in various solvents and its pH-dependent solubility.

Objective: To qualitatively and quantitatively determine the solubility of this compound in aqueous and organic solvents.

Materials:

-

This compound

-

Deionized water

-

5% Hydrochloric acid (HCl)

-

5% Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

-

Hexane

-

Test tubes

-

Vortex mixer

-

pH paper or pH meter

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Qualitative Solubility:

-

Add approximately 10 mg of this compound to separate test tubes.

-

Add 1 mL of each solvent (water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane) to the respective test tubes.

-

Vortex each tube vigorously for 1 minute.

-

Visually inspect for dissolution. If the solution is clear, the compound is soluble. If it is cloudy or a solid is present, it is sparingly soluble or insoluble.

-

-

Quantitative Solubility (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the solutions to remove undissolved solid.

-

Dilute an aliquot of the supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Workflow for Solubility Determination

Caption: Workflow for solubility determination of this compound.

Stability Profile

The stability of a compound is crucial for its storage, formulation, and in vivo performance. Piperidine and its derivatives are generally stable under normal storage conditions but can be susceptible to degradation under stress conditions such as elevated temperatures, oxidative environments, and exposure to light.[8][9]

-

Thermal Stability: Piperidine itself has a boiling point of 106 °C, and thermal decomposition can occur at elevated temperatures.[9] For this compound, a predicted boiling point is 194.9 ± 8.0 °C.[2] Significant degradation is not expected at ambient temperatures, but high temperatures could lead to ring-opening or other decomposition reactions.[9][10]

-

Oxidative Stability: As a secondary amine within the piperidine ring and a primary amine substituent, the compound is susceptible to oxidation.[8] Oxidative degradation can be catalyzed by metal ions.[10]

-

Photostability: While no specific data is available, many amine-containing compounds can be sensitive to light. Supplier recommendations include storing the compound protected from light.[1][2]

-

pH Stability: In acidic solutions, the amine groups will be protonated, which can influence stability. In alkaline conditions, the free base is present. Hydrolysis is not a primary degradation pathway for this structure, unlike esters or amides.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

This protocol outlines a general approach for stress testing to evaluate the stability of this compound under various conditions, consistent with ICH guidelines.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound.

Materials:

-

This compound

-

Solutions of HCl (0.1 M) and NaOH (0.1 M)

-

Hydrogen peroxide (3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in water, 0.1 M HCl, and 0.1 M NaOH. Also, prepare a solution for oxidative stress testing.

-

Forced Degradation Conditions:

-

Acid/Base Hydrolysis: Store the acidic and basic solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 7 days).

-

Oxidation: Add 3% hydrogen peroxide to an aqueous solution of the compound and store it at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70 °C) for 7 days.

-

Photostability: Expose the solid compound and an aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[8]

-

-

Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Workflow for Stability Assessment

Caption: Workflow for forced degradation studies of this compound.

Storage and Handling

Based on the predicted stability profile, the following storage and handling recommendations are advised:

-

Storage: The compound should be stored in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and protected from light.[1][2] Recommended storage is often at 2-8°C.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[8]

Conclusion

While specific experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability can be derived from its chemical structure and the known properties of similar molecules. It is predicted to be a basic compound with good solubility in acidic and organic solvents, and limited solubility in water and basic solutions. Its stability is likely to be compromised by high temperatures, oxidizing conditions, and light exposure. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these properties and ensure the proper handling, storage, and application of this versatile chemical intermediate in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Amino-1-cyclopropylpiperidine | 62813-02-9 [amp.chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemhaven.org [chemhaven.org]

- 8. benchchem.com [benchchem.com]

- 9. biosynce.com [biosynce.com]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

The Expanding Synthetic Versatility of 1-Cyclopropylpiperidin-4-amine: A Technical Guide to Novel Reactions

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropylpiperidin-4-amine core is a privileged scaffold in modern medicinal chemistry, prized for its unique conformational properties and its role as a key building block in a multitude of biologically active agents. While its utility in traditional amination and amidation reactions is well-established, recent advancements in synthetic methodology have unlocked novel reaction pathways, enabling the construction of unprecedented molecular complexity. This technical guide explores the application of cutting-edge synthetic strategies—including photoredox catalysis, multi-component reactions, and radical-mediated cyclizations—to the this compound framework, providing detailed protocols and quantitative data to empower researchers in the discovery and development of next-generation therapeutics.

Photoredox-Catalyzed C-H Functionalization: Beyond the Amine

Photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds under mild conditions. For the this compound core, this opens up avenues for derivatization at the piperidine ring itself, a transformation that is challenging to achieve using conventional methods.

α-Amino C–H Arylation

A significant breakthrough is the direct arylation of the C-H bond alpha to the piperidine nitrogen. This reaction proceeds via the generation of an α-amino radical, which then couples with an electron-deficient (hetero)arene. This strategy allows for the late-stage introduction of aryl groups, rapidly expanding the accessible chemical space.[1][2][3]

General Workflow for α-Amino C–H Arylation

Caption: General workflow for photoredox-catalyzed C-H arylation.

Table 1: Representative Substrate Scope for α-Amino C–H Arylation of Substituted Piperidines [1]

| Entry | Piperidine Substrate | Arylating Agent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Phenylpiperidine | 2-Cyanopyridine | 2-(N-Phenylpiperidin-2-yl)pyridine | 85 | - |

| 2 | N-Phenyl-4-methylpiperidine | 4-Cyanopyridine | 4-(N-Phenyl-4-methylpiperidin-2-yl)pyridine | 76 | >95:5 |

| 3 | N-(p-Tolyl)piperidine | 2,4-Dicyanobenzene | 2-Cyano-4-(N-(p-tolyl)piperidin-2-yl)benzonitrile | 81 | - |

| 4 | N-Phenyl-3,5-dimethylpiperidine | 2-Cyanopyrimidine | 2-(N-Phenyl-3,5-dimethylpiperidin-2-yl)pyrimidine | 70 | >95:5 |

Experimental Protocol: General Procedure for α-Amino C–H Arylation [1]

-

To an oven-dried vial, add the N-aryl piperidine derivative (0.2 mmol, 1.0 equiv.), the cyano(hetero)arene (0.4 mmol, 2.0 equiv.), and Ir(ppy)₃ (0.002 mmol, 0.01 equiv.).

-